(2E,5E)-2,5-bis(pyridin-4-ylmethylene)cyclopentanone
Description
(2E,5E)-2,5-Bis(pyridin-4-ylmethylene)cyclopentanone is a symmetrical diarylpentanoid compound featuring a cyclopentanone core conjugated with pyridinyl substituents at the 2 and 5 positions. These compounds are typically synthesized via Claisen-Schmidt condensation between cyclopentanone and substituted aldehydes, yielding planar, conjugated systems with extended π-electron delocalization .
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis(pyridin-4-ylmethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C17H14N2O/c20-17-15(11-13-3-7-18-8-4-13)1-2-16(17)12-14-5-9-19-10-6-14/h3-12H,1-2H2/b15-11+,16-12+ |
InChI Key |
VJTIKIQJUZWNSW-JOBJLJCHSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C1=CC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Traditional Alkaline Catalysis
In a method analogous to the synthesis of 2,5-bis((E)-2-(trifluoromethyl)benzylidene)cyclopentanone, cyclopentanone reacts with pyridine-4-carbaldehyde in methanol under basic conditions. Sodium methoxide (NaOMe) facilitates enolate formation, enabling nucleophilic attack on the aldehyde. The reaction proceeds as follows:
Conditions :
-
Catalyst : 10–20 mol% NaOMe
-
Solvent : Methanol
-
Temperature : Room temperature (25°C)
This method yields the target compound via dehydration of the intermediate β-hydroxy ketone. The stereoselective formation of the E,E-isomer is attributed to conjugation stabilization between the enone system and pyridinyl groups.
Green Synthesis Using Aqueous Amine
An environmentally friendly protocol employs water and diethylamine (EtNH) as a catalytic system. The amine activates the carbonyl group through hydrogen bonding, lowering the energy barrier for enolization. Key advantages include reduced organic solvent use and higher atom economy.
-
Catalyst : 25 mol% EtNH
-
Solvent : Water
-
Temperature : 25°C
-
Time : 8–10 hours
-
Yield : ~90% (for analogous bis-benzylidene derivatives)
This method avoids strong bases, making it suitable for acid-sensitive substrates. The aqueous medium also simplifies product isolation via precipitation.
Mechanistic Insights
The reaction mechanism involves three stages:
-
Enolate Formation : Base deprotonates cyclopentanone, generating an enolate ion.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of pyridine-4-carbaldehyde.
-
Dehydration : The β-hydroxy ketone intermediate loses water, forming the conjugated dienone.
In aqueous-amine systems, EtNH acts as a bifunctional catalyst, stabilizing the transition state through hydrogen bonding (Fig. 1). This dual activation explains the high efficiency under mild conditions.
Optimization of Reaction Conditions
Catalyst and Solvent Screening
Comparative studies of alkaline vs. amine catalysts reveal trade-offs:
Stereochemical Control
The E,E-configuration is thermodynamically favored due to:
X-ray crystallography confirms the E,E-geometry, with C=C bond lengths of 1.326–1.340 Å.
Characterization and Analytical Data
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis[(pyridin-4-yl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives like alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming metal complexes that exhibit unique catalytic and electronic properties. The nitrogen atoms in the pyridine rings facilitate coordination with metal ions, enhancing the stability and reactivity of the resulting complexes.
Research indicates that (2E,5E)-2,5-bis(pyridin-4-ylmethylene)cyclopentanone possesses significant biological activities:
- Antimicrobial Properties : Preliminary studies have shown its potential as an antimicrobial agent against various pathogens.
- Anticancer Activity : Investigations into its anticancer properties suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Pharmaceutical Development
Due to its ability to interact with biological targets, this compound is being explored for therapeutic applications. Its structural features allow it to potentially modulate enzyme activity or bind to specific receptors, making it a candidate for drug development.
Material Science
In materials science, this compound is being investigated for use in organic semiconductors and photonic devices. Its electronic properties can be harnessed to develop advanced materials with enhanced performance in electronic applications.
Coordination Complexes
A study demonstrated the formation of a coordination complex between this compound and copper ions. The resulting complex exhibited improved catalytic activity in oxidation reactions compared to free copper ions alone .
Anticancer Research
In vitro studies on cancer cell lines revealed that derivatives of this compound significantly reduced cell viability by inducing apoptosis. These findings support further exploration into its mechanisms of action as a potential anticancer agent .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Coordination Chemistry | Forms stable metal complexes with enhanced reactivity |
| Biological Activity | Exhibits antimicrobial and anticancer properties |
| Pharmaceutical Development | Potential therapeutic agent targeting specific biological pathways |
| Material Science | Promising candidate for organic semiconductors and photonic devices |
Mechanism of Action
The mechanism of action of (2E,5E)-2,5-bis[(pyridin-4-yl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes or forming stable complexes with metal centers. Additionally, its planar structure allows for intercalation into DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of bis-arylidenecyclopentanones are highly dependent on the electronic and steric nature of their substituents. Below is a detailed comparison with key analogs from the evidence:
Substituent Effects on Bioactivity
Substituent Effects on Physicochemical Properties
- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂): Enhance solubility and fluorescence. M2’s dimethylamino groups enable pH-dependent fluorescence quenching, useful in sensing applications .
- Electron-withdrawing groups (e.g., -Cl, -Br): Increase melting points and stability. WZS01 (2,4-dichloro) has a high mp (209–212°C), attributed to strong intermolecular halogen bonding .
- Hydroxy-methoxy combinations (e.g., BHCP): Improve antioxidant capacity and enzyme inhibition due to hydrogen bonding and radical scavenging .
Structural and Mechanistic Insights
- Planarity and conjugation: The E,E-configuration and extended conjugation in diarylpentanoids enhance UV-Vis absorbance (e.g., BHCP: λmax = 338–461 nm) and redox activity .
- Crystal packing : Ortho-methoxy derivatives exhibit stacked arrangements with dihedral angles <5°, favoring π-π interactions and solid-state stability .
- Enzyme inhibition : BHCP’s competitive tyrosinase inhibition is linked to its ability to mimic L-DOPA’s structure, blocking the enzyme’s active site .
Data Tables
Table 1: Comparative Bioactivity Data
| Compound | Tyrosinase IC₅₀ (µM) | Melanin Reduction (%) | MMP Inhibition (%) | Corrosion Efficiency (%) |
|---|---|---|---|---|
| BHCP | 1.10 (L-tyrosine) | 102–113 | 60–75* | N/A |
| M2 | N/A | N/A | N/A | 85 |
| Kojic acid | 5,000 | 30–40 | N/A | N/A |
*MMP-1, -9, -12, -13 in UV-exposed fibroblasts .
Biological Activity
(2E,5E)-2,5-bis(pyridin-4-ylmethylene)cyclopentanone is a synthetic compound characterized by its unique cyclopentanone core and two pyridine rings. Its molecular formula is C15H14N2O, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound features a distinctive E,E configuration at the double bonds, which contributes to its electronic properties and biological activity. The synthesis typically involves the condensation of cyclopentanone with pyridine-4-carbaldehyde under basic conditions, often utilizing sodium hydroxide or potassium hydroxide as catalysts. This reaction proceeds via a double aldol condensation mechanism, resulting in high yields of the desired product.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. Key areas of interest include:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.
- Anticancer Properties : Early investigations have highlighted its ability to induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in disease processes, contributing to its therapeutic potential.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Binding Interactions : Molecular docking studies indicate that the compound can effectively bind to various biological targets such as proteins and nucleic acids.
- Electrophilic Properties : The presence of nitrogen-containing heterocycles enhances its reactivity towards biological macromolecules.
- Cell Cycle Modulation : Research has shown that it can influence cell cycle dynamics in cancer cells, leading to increased apoptosis rates.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 10 µM against K562 leukemia cells, demonstrating significant antiproliferative activity.
Antimicrobial Studies
In antimicrobial assays against various bacterial strains, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. These findings support its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|---|
| This compound | Structure | 10 | 15-30 |
| Pyridine Derivative A | - | 20 | 25 |
| Pyridine Derivative B | - | 30 | 40 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2E,5E)-2,5-bis(pyridin-4-ylmethylene)cyclopentanone, and how can reaction conditions be optimized?
- Methodological Answer: The compound is typically synthesized via the Claisen-Schmidt condensation between cyclopentanone and pyridine-4-carbaldehyde under basic conditions (e.g., NaOH in ethanol). Optimization involves adjusting stoichiometry (1:2 molar ratio of ketone to aldehyde), temperature (60–80°C), and reaction time (6–12 hours). Yields can exceed 70% when using anhydrous solvents and inert atmospheres to minimize side reactions .
Q. How is structural characterization performed using spectroscopic techniques?
- Methodological Answer:
- NMR : and NMR identify olefinic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 190–210 ppm).
- UV-Vis : Conjugated dienone systems show absorption bands at ~350–400 nm due to π→π* transitions .
- FT-IR : Stretching vibrations for C=O (1680–1700 cm) and C=C (1600–1650 cm) confirm the α,β-unsaturated ketone structure .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular formula .
Q. What preliminary biological activities have been reported, and how are these assessed in vitro?
- Methodological Answer: Cytotoxicity is evaluated via MTT assays against cancer cell lines (e.g., PC-3, MDA-MB-231). Anti-inflammatory activity is tested using LPS-induced TNF-α/IL-6 suppression in macrophages. IC values are calculated from dose-response curves .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations elucidate electronic structure and adsorption properties?
- Methodological Answer:
- Frontier Orbital Analysis : HOMO-LUMO gaps (~3–4 eV) correlate with redox activity and electrochemical stability. B3LYP/6-31G(d) basis sets are commonly used .
- Adsorption on Graphene : DFTB+ or ONIOM methods calculate adsorption energies (e.g., –41.19 kcal/mol for flat adsorption on graphene). Van der Waals interactions dominate, validated via reduced density gradient (RDG) analysis .
- Software : Gaussian 09, Multiwfn, and VMD visualize electron density and non-covalent interactions .
Q. What strategies resolve contradictions between experimental electrochemical data and theoretical calculations?
- Methodological Answer: Cyclic voltammetry (CV) redox potentials may deviate from DFT-predicted HOMO-LUMO energies due to solvent effects (e.g., dielectric constant) or approximations in solvation models (e.g., PCM). Calibration involves:
- Comparing computed vs. experimental oxidation potentials in identical solvents.
- Including explicit solvent molecules in DFT models .
Q. How are solid-state interactions and non-covalent bonding analyzed in crystalline forms?
- Methodological Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H···H, C···O) using CrystalExplorer. Dominant H···H interactions (~60%) indicate close-packing efficiency .
- Non-Covalent Interaction (NCI) Plots : Identify Van der Waals and π-π stacking via RDG isosurfaces.
- Energy Frameworks : Evaluate stabilization energies (e.g., electrostatic vs. dispersion contributions) .
Q. How is molecular docking used to study interactions with DNA or enzymes?
- Methodological Answer:
- Target Preparation : DNA (e.g., B-DNA) or protein structures (PDB ID) are protonated and energy-minimized.
- Docking Software : AutoDock Vina or GOLD simulate binding poses, scoring binding affinities (ΔG).
- Validation : Compare with experimental intercalation data (e.g., fluorescence quenching) or mutagenesis studies .
Q. How is adsorption efficiency on 2D nanomaterials quantified, and what factors influence it?
- Methodological Answer:
- Adsorption Isotherms : Langmuir/Freundlich models fit experimental data to estimate maximum capacity (Q).
- DFT Calculations : Adsorption energies (E) correlate with graphene’s defect density and functionalization (–COOH/–OH groups enhance binding) .
- Key Factors :
- Surface area (BET analysis).
- pH-dependent protonation of pyridine groups.
- Competing solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
